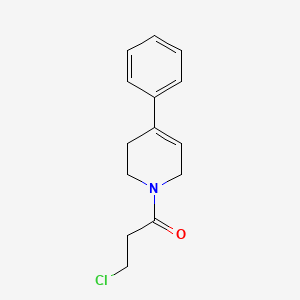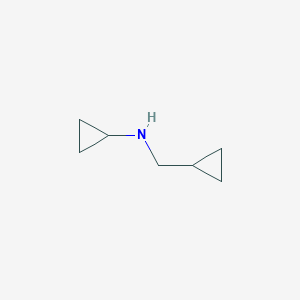
2-(2-Chloro-6-fluorophenyl)acetamide
Vue d'ensemble
Description
2-(2-Chloro-6-fluorophenyl)acetamide is an organic compound . It belongs to the class of organic compounds known as aminopyrazines .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-chloro-6-fluorophenyl)acetamide . The InChI code is 1S/C8H7ClFNO/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12) and the InChI key is JZQJBEZJSQZDNF-UHFFFAOYSA-N .Applications De Recherche Scientifique
Thrombin Inhibition
One identified application of “2-(2-Chloro-6-fluorophenyl)acetamide” is as a potent thrombin inhibitor . Thrombin is an enzyme in blood plasma that causes the clotting of blood by converting fibrinogen to fibrin. Inhibitors of thrombin can be used to prevent blood clots in various medical conditions .
Mécanisme D'action
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Orientations Futures
Given the lack of specific information on 2-(2-Chloro-6-fluorophenyl)acetamide, future research could focus on its synthesis, chemical reactions, and potential applications. It’s worth noting that similar compounds have shown promise as potent thrombin inhibitors , suggesting potential avenues for future research.
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQJBEZJSQZDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(2-Chloro-6-fluorophenyl)acetamide interact with thrombin and what are the downstream effects?
A1: While the provided abstracts do not explicitly detail the specific interactions of 2-(2-Chloro-6-fluorophenyl)acetamide with thrombin, research indicates that it acts as a potent inhibitor. [] Thrombin inhibitors typically exert their effect by blocking the enzyme's active site, preventing the conversion of fibrinogen to fibrin, a key step in blood clot formation. [] This inhibition of thrombin activity can help prevent or treat thrombotic disorders.
Q2: How does the structure of 2-(2-Chloro-6-fluorophenyl)acetamide contribute to its activity as a thrombin inhibitor?
A2: The scientific literature highlights that the structure of thrombin inhibitors significantly influences their potency. [] 2-(2-Chloro-6-fluorophenyl)acetamide, as part of a larger molecule, likely occupies the P2 subsite within the thrombin binding site. [] The presence of chlorine and fluorine atoms on the phenyl ring, along with the acetamide group, likely contributes to specific interactions with amino acids in the P2 subsite, contributing to the overall binding affinity and inhibitory potency of the molecule. Further research, including structure-activity relationship (SAR) studies, could elucidate the specific contributions of these structural features. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(4-chlorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486465.png)
![3-methyl-N-[(4-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B1486466.png)







![N-[(oxolan-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B1486480.png)
![N-[3-(morpholin-4-yl)propyl]thiolan-3-amine](/img/structure/B1486481.png)
![4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1486485.png)